4-(3-Chloro-5-nitropyridin-2-yl)morpholine
Description
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Properties
IUPAC Name |
4-(3-chloro-5-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWLMRRIFTVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3 Chloro 5 Nitropyridin 2 Yl Morpholine and Its Derivatives
Strategies for Nucleophilic Aromatic Substitution on Activated Pyridine (B92270) Systems
Nucleophilic aromatic substitution (SNAr) is the principal strategy for the synthesis of 4-(3-chloro-5-nitropyridin-2-yl)morpholine. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro (–NO₂) group.
In the case of the 4-(3-chloro-5-nitropyridin-2-yl) scaffold, the nitro group at the 5-position, along with the ring nitrogen, powerfully activates the pyridine nucleus towards nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile (morpholine) attacks the electron-deficient carbon atom bearing a leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group and the pyridine nitrogen. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For precursors like 2,3-dichloro-5-nitropyridine (B1272384), the site of nucleophilic attack is highly selective. The chlorine atom at the C-2 position is significantly more activated than the chlorine at the C-3 position. This is because the C-2 position is ortho to the ring nitrogen and para to the strongly electron-withdrawing nitro group, both of which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The C-3 position does not benefit from this level of resonance stabilization. youtube.com
Amination Reactions with Morpholine (B109124): Mechanistic Investigations and Optimization
The reaction of a suitable dihalogenated nitropyridine precursor with morpholine is a direct application of the SNAr mechanism. The secondary amine nitrogen of morpholine acts as the nucleophile, attacking the activated C-2 position to displace a chloride ion and form the target compound.
Reaction Conditions: Influence of Solvents, Bases, and Temperature Regimes
The efficiency of the amination reaction is highly dependent on the chosen reaction conditions. While a specific, documented synthesis for this compound is not prevalent in readily accessible literature, conditions can be inferred from analogous reactions involving the amination of other activated chloro-nitro-aromatic systems. mdpi.comuobaghdad.edu.iq
A non-protic, polar solvent is typically preferred to dissolve the reactants and stabilize the charged Meisenheimer intermediate. A base is generally required to neutralize the hydrogen halide (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The temperature is modulated to achieve a reasonable reaction rate without promoting side reactions.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of Activated Aryl Halides with Amines
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol | Polar aprotic solvents like DMF stabilize the charged intermediate. Alcohols can also be used. mdpi.com |
| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | An inorganic or organic base acts as an acid scavenger to neutralize the HCl byproduct. mdpi.comjocpr.com |
| Temperature | Room Temperature to Reflux (e.g., 80-120 °C) | The highly activated nature of the substrate may allow for lower temperatures, but heating is often employed to ensure completion. mdpi.com |
| Technique | Conventional Heating (Reflux), Microwave Irradiation | Microwave heating can significantly reduce reaction times by efficiently heating the polar solvent and reactants. |
For the synthesis of this compound from 2,3-dichloro-5-nitropyridine, a typical protocol would likely involve reacting the starting material with a slight excess of morpholine in a solvent such as DMF or ethanol, in the presence of a base like potassium carbonate, and heating the mixture to reflux until the starting material is consumed.
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
For highly activated substrates such as 2,3-dichloro-5-nitropyridine, the SNAr reaction with a strong nucleophile like morpholine generally proceeds efficiently without the need for a catalyst. mdpi.com The intrinsic electronic properties of the substrate are sufficient to drive the reaction.
In cases of less activated aryl halides, transition-metal catalysts, particularly those based on palladium or copper, are often employed to facilitate C-N bond formation (e.g., Buchwald-Hartwig amination). However, for this specific transformation, such catalysts are typically unnecessary and would add cost and complexity to the synthesis. researchgate.net The reaction's selectivity is dictated by the electronic activation of the C-2 position over the C-3 position, a factor that is inherent to the substrate's structure and not typically influenced by external catalysts in an SNAr context.
Precursor Compounds and Synthetic Routes to the 4-(3-Chloro-5-nitropyridin-2-yl) Scaffold
Synthesis from 2-Chloro-5-nitropyridine (B43025) and Morpholine
Employing 2-chloro-5-nitropyridine as a precursor for the synthesis of this compound is not a viable route. The reaction of 2-chloro-5-nitropyridine with morpholine would proceed via nucleophilic aromatic substitution, where the morpholine displaces the only available leaving group, the chloride ion at the C-2 position.
This reaction would yield 4-(5-nitropyridin-2-yl)morpholine , a compound that lacks the critical chloro substituent at the C-3 position. Kinetic studies on the reactions of 2-chloro-5-nitropyridine with various nucleophiles confirm that substitution occurs exclusively at the C-2 position. rsc.orgabertay.ac.uk Therefore, this precursor cannot be used to generate the desired 3-chloro-substituted scaffold.
Synthesis Utilizing 3-Bromo-2-chloro-5-nitropyridine (B1267941) as a Starting Material
A plausible and chemically sound synthetic route involves the use of 3-bromo-2-chloro-5-nitropyridine as the starting material. This precursor is commercially available and is noted for its reactivity towards nucleophiles. pipzine-chem.com In this dihalogenated pyridine, both halogens are potential leaving groups. However, the regioselectivity of the nucleophilic attack by morpholine would strongly favor the displacement of the chlorine atom at the C-2 position.
The C-2 position is activated by both the ortho pyridine nitrogen and the para nitro group. The C-3 position, while bearing a bromine atom (which is generally a better leaving group than chlorine in other substitution reactions like SN1 or SN2), is not similarly activated by resonance. In SNAr reactions on electron-deficient rings, positional activation is the dominant factor controlling regioselectivity. youtube.com Therefore, the reaction would selectively yield 4-(3-bromo-5-nitropyridin-2-yl)morpholine, not the target chloro-derivative. To obtain the target compound from this starting material, one would need to start with 2-bromo-3-chloro-5-nitropyridine, where the more reactive C-2 bromo group would be displaced.
The most direct and logical precursor remains 2,3-dichloro-5-nitropyridine , which ensures the correct arrangement of substituents in the final product through the selective displacement of the C-2 chlorine.
Table 2: Summary of Precursors and Expected Products
| Precursor Compound | Expected Major Product with Morpholine | Viability for Target Synthesis |
|---|---|---|
| 2,3-Dichloro-5-nitropyridine | This compound | High (Most Logical Route) |
| 2-Chloro-5-nitropyridine | 4-(5-Nitropyridin-2-yl)morpholine | No |
Derivatization of Pre-formed Nitropyridine-Morpholine Adducts
Once the this compound scaffold is formed, its chemical versatility allows for further derivatization, primarily by targeting the chloro and nitro substituents on the pyridine ring. These modifications are crucial for developing a library of compounds with diverse properties.
The primary routes for derivatization include nucleophilic aromatic substitution of the chloride and reduction of the nitro group.
Nucleophilic Aromatic Substitution of the 3-Chloro Group: The pyridine ring in this compound is electron-deficient due to the presence of the nitro group and the nitrogen atom in the ring. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 3-position can be displaced by various nucleophiles. The reactivity of the chloro group is influenced by the electronic effects of the other substituents.
Common nucleophiles used in such reactions include:
Amines: Reaction with primary or secondary amines can introduce a variety of amino substituents at the 3-position.
Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides can yield the corresponding ethers.
Thiols: Thiolates are effective nucleophiles for displacing the chloro group to form thioethers.
The general mechanism for the SNAr reaction involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring. nih.gov
Reduction of the 5-Nitro Group: The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group. The reduction of the nitro group to an amine transforms the electronic properties of the pyridine ring, making it more electron-rich. This can, in turn, influence the reactivity of the other substituents.
Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can sometimes allow for the selective reduction to intermediate oxidation states like nitroso or hydroxylamino derivatives. Common reduction methods include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient. chemicalbook.com
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classical and effective methods for nitro group reduction.
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648), ammonium (B1175870) formate (B1220265), or cyclohexene, in the presence of a catalyst like Pd/C.
The resulting 5-amino-4-(3-chloro-pyridin-2-yl)morpholine is a valuable intermediate for further derivatization, such as diazotization followed by substitution, or acylation of the amino group.
Regioselective Functionalization of Pyridine Ring Systems in the Context of this compound
The regioselective synthesis of polysubstituted pyridines is a fundamental challenge in organic chemistry. The synthesis of this compound itself is an example of regioselective functionalization. A plausible synthetic route would involve the reaction of a suitably substituted pyridine with morpholine. A likely precursor is 2,3-dichloro-5-nitropyridine.
In the reaction between 2,3-dichloro-5-nitropyridine and morpholine, the substitution is expected to occur preferentially at the 2-position. The reasoning for this regioselectivity is based on the electronic activation provided by the nitro group and the inherent reactivity of the pyridine ring. The nitro group at the 5-position activates the 2- and 6-positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. The 2-position is generally more activated than the 6-position in pyridines. Therefore, morpholine, acting as a nucleophile, will preferentially attack the 2-position to displace the chloride, leading to the formation of this compound.
Further regioselective functionalization can be achieved on the derivatized products. For instance, after the reduction of the nitro group to an amine, the resulting aminopyridine can undergo regioselective electrophilic aromatic substitution, although the pyridine ring is still relatively electron-deficient.
Characterization of Synthesized Compounds
The structural elucidation and purity assessment of this compound and its derivatives are accomplished using a combination of spectroscopic and chromatographic techniques.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety.
Pyridine Protons: The pyridine ring has two protons. Due to the electron-withdrawing nature of the chloro and nitro groups, these protons are expected to resonate at a downfield chemical shift, likely in the range of 8.0-9.0 ppm. The coupling between these protons would give rise to distinct splitting patterns (doublets).
Morpholine Protons: The morpholine ring contains eight protons, which are chemically equivalent in two sets of four due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature. This typically results in two triplets. The protons on the carbons adjacent to the nitrogen (N-CH₂) will appear at a different chemical shift than the protons on the carbons adjacent to the oxygen (O-CH₂). The N-CH₂ protons are generally found in the range of 3.5-3.8 ppm, while the O-CH₂ protons are typically in the range of 3.7-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Pyridine Carbons: The pyridine ring will show five distinct signals for its five carbon atoms. The carbons attached to the electronegative substituents (Cl, NO₂, and the morpholine nitrogen) will have their chemical shifts significantly affected. The carbon bearing the nitro group is expected to be significantly downfield.
Morpholine Carbons: The two sets of equivalent carbons in the morpholine ring will each give a single signal. The carbons adjacent to the nitrogen will resonate at a different chemical shift compared to those adjacent to the oxygen, typically in the range of 45-50 ppm and 65-70 ppm, respectively.
The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for this compound based on known substituent effects on pyridine and morpholine rings. Actual experimental values may vary.
| Assignment | ¹H NMR Chemical Shift (ppm, estimated) | ¹³C NMR Chemical Shift (ppm, estimated) |
|---|---|---|
| Pyridine H-4 | ~8.5 | - |
| Pyridine H-6 | ~8.8 | - |
| Morpholine N-CH₂ | ~3.6 | ~48 |
| Morpholine O-CH₂ | ~3.8 | ~66 |
| Pyridine C-2 | - | ~158 |
| Pyridine C-3 | - | ~125 |
| Pyridine C-4 | - | ~140 |
| Pyridine C-5 | - | ~145 |
| Pyridine C-6 | - | ~150 |
Mass Spectrometry Techniques for Molecular Integrity and Purity Verification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation patterns for such a molecule could involve the loss of the nitro group (NO₂), the cleavage of the morpholine ring, or the loss of a chloro radical. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula with high accuracy.
Chromatographic Methods for Purification and Analytical Assessment (e.g., TLC, HPLC, Column Chromatography)
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary idea of the purity of a sample. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, products, and byproducts can be visualized. The retention factor (Rf) value is characteristic of a compound in a given solvent system.
Column Chromatography: This is the most common method for the purification of organic compounds in the laboratory. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, allowing for their separation. For a compound like this compound, a solvent system of ethyl acetate (B1210297) and hexane (B92381) would likely be effective for purification on a silica gel column.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive analytical technique used to determine the purity of a compound and to quantify its amount. It can also be used for preparative purposes to purify small quantities of a compound. A solution of the sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components are separated based on their interactions with the stationary and mobile phases. A UV detector is commonly used for the detection of aromatic compounds like the one .
The following table summarizes the typical applications of these chromatographic methods for this compound.
| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check | Silica gel on aluminum plates | Ethyl acetate/Hexane mixtures |
| Column Chromatography | Purification of synthesized compound | Silica gel | Gradient of Ethyl acetate in Hexane |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | C18 reverse-phase column | Acetonitrile/Water or Methanol/Water mixtures |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Chemical Modifications of the 4-(3-Chloro-5-nitropyridin-2-yl)morpholine Scaffold
The chemical scaffold of this compound offers several points for modification. These include the substituents on the pyridine (B92270) ring and the morpholine (B109124) moiety itself.
The pyridine ring of the parent compound is substituted with a chloro group at the 3-position and a nitro group at the 5-position. Both are electron-withdrawing groups that significantly influence the electronic properties of the aromatic ring. nih.govnih.gov
The nitro group is a strong electron-withdrawing group due to resonance, which can make the pyridine ring electron-deficient. nih.govnih.gov This can be crucial for interactions with biological targets. Modifications to the nitro group, such as its reduction to an amino group, would drastically alter the electronic and steric properties of the molecule, introducing a hydrogen-bond donating group and increasing basicity. The position of the nitro group is also critical; shifting it to other positions on the pyridine ring would likely result in a decrease in activity. nih.gov
The halogen atom (chlorine) also contributes to the electron-deficient nature of the pyridine ring through its inductive effect. The type of halogen can be varied to probe the effect of size and electronegativity on activity. For example, replacing chlorine with fluorine, bromine, or iodine would systematically alter the steric bulk and electronic influence at this position. researchgate.netacs.org Studies on other heterocyclic compounds have shown that such substitutions can significantly impact biological activity. researchgate.net For instance, in some series, fluorine substitution has been shown to maintain or slightly decrease activity compared to the parent compound, while other halogen derivatives were less active. researchgate.net
The morpholine ring is a common feature in many bioactive compounds and approved drugs. enamine.netsci-hub.seresearchgate.net It is often favored for its advantageous physicochemical properties and its ability to improve pharmacokinetics. sci-hub.seresearchgate.net However, it can also be a site of metabolic liability. enamine.netpharmaceutical-business-review.com Bioisosteric replacement of the morpholine ring with other saturated heterocycles is a common strategy in drug design to modulate properties like lipophilicity, basicity, and metabolic stability. nih.govcambridgemedchemconsulting.com
Piperidine (B6355638): Replacing the morpholine oxygen with a methylene (B1212753) group to give a piperidine analogue would increase the lipophilicity and basicity of the compound. This could lead to different binding interactions and pharmacokinetic profiles. cambridgemedchemconsulting.combohrium.com
Thiomorpholine (B91149): The replacement of the morpholine oxygen with a sulfur atom yields a thiomorpholine analogue. This modification increases lipophilicity and can alter the conformation of the ring. The sulfur atom can also be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing further opportunities for modulation of properties like polarity and hydrogen bonding capacity. jchemrev.com In some instances, replacing a morpholine with a thiomorpholine has led to a decrease in potency, while in other cases, it has enhanced activity. sci-hub.sejchemrev.com
Piperazine (B1678402): Substituting the morpholine oxygen with a nitrogen atom results in a piperazine analogue. This introduces a second basic nitrogen atom, which can be a key interaction point with biological targets, for example, by acting as a hydrogen bond acceptor or donor (when protonated). cambridgemedchemconsulting.com The exocyclic nitrogen of the piperazine ring also provides a convenient handle for further substitution, allowing for the introduction of a wide variety of functional groups to probe for additional binding interactions. nih.gov
Below is an interactive table comparing the properties of these heterocyclic moieties.
| Heterocycle | Structure | Key Features | Potential Impact on Activity |
| Morpholine | O(CH₂CH₂)₂NH | Oxygen atom can act as a hydrogen bond acceptor. Low basicity. | Often confers favorable pharmacokinetic properties. |
| Piperidine | (CH₂)₅NH | More lipophilic and basic than morpholine. | Can enhance binding through hydrophobic interactions or altered ionic interactions. |
| Thiomorpholine | S(CH₂CH₂)₂NH | Sulfur atom is larger and more lipophilic than oxygen. Can be oxidized to sulfoxide or sulfone. | May alter ring conformation and introduce new metabolic pathways. |
| Piperazine | HN(CH₂CH₂)₂NH | Contains a second nitrogen atom, increasing basicity and providing a site for further substitution. Can act as H-bond donor/acceptor. | Can introduce new, strong interactions with the target and allow for extensive further derivatization. |
The structural modifications described above are expected to have a significant impact on the molecule's interactions with its biological target, thereby affecting its bioactivity.
Changes to the substituents on the pyridine ring will alter the molecule's electrostatic potential. For example, replacing the strongly electron-withdrawing nitro group with a neutral or electron-donating group would increase the electron density of the pyridine ring, which could weaken or strengthen electrostatic or pi-stacking interactions with the target protein. nih.gov
Replacing the morpholine ring with other heterocycles can lead to profound changes in bioactivity. The introduction of a piperidine ring, for example, could enhance van der Waals interactions due to increased lipophilicity. bohrium.com The use of a piperazine ring introduces an additional basic center, which could form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site of a target enzyme, potentially leading to a significant increase in potency. nih.gov The ability to further functionalize the second nitrogen of the piperazine ring opens up possibilities for introducing new functionalities that can pick up additional favorable interactions. nih.gov
SAR studies on related scaffolds have demonstrated that the morpholine moiety can be essential for activity in some cases, with its replacement leading to a loss of potency. sci-hub.se In other cases, the bioisosteric replacement of morpholine has led to compounds with improved activity and pharmacokinetic profiles. sci-hub.sejchemrev.com
Computational Approaches to Structure-Activity Relationships
Computational methods are powerful tools for understanding the SAR of a series of compounds and for guiding the design of new analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netmdpi.commdpi.com For this compound and its analogues, docking studies could be employed to visualize their binding modes within the active site of a putative biological target. nih.gov
The process would involve generating a 3D model of the ligand and docking it into the crystal structure of the target protein. The docking algorithm would then sample different conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity. nih.gov The results of such a study could reveal key interactions, such as:
Hydrogen bonds: The morpholine oxygen, the nitro group oxygens, and the pyridine nitrogen are all potential hydrogen bond acceptors. If the morpholine is replaced with a piperazine, the N-H group can act as a hydrogen bond donor.
Hydrophobic interactions: The pyridine ring and the aliphatic part of the morpholine (or other heterocyclic) ring can engage in hydrophobic interactions with nonpolar residues in the active site.
Pi-stacking interactions: The electron-deficient pyridine ring could form favorable stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's active site.
By comparing the docking poses and scores of a series of analogues, researchers can rationalize observed SAR trends and prioritize the synthesis of new compounds with predicted improved binding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model can be developed for analogues of this compound if a dataset of compounds with measured biological activities is available.
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic properties: Hammett constants, dipole moment, atomic charges, and HOMO/LUMO energies. electrochemsci.orgtandfonline.com
Steric properties: Molar refractivity, van der Waals volume, and shape indices.
Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological properties: Connectivity indices that describe the branching and shape of the molecule. nih.gov
Once the descriptors are calculated, statistical methods like multiple linear regression or partial least squares are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net A robust QSAR model should have good statistical significance and predictive power, which is assessed through cross-validation and the use of an external test set of compounds. nih.gov
A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive synthetic work and biological testing. The presence of lipophilic and steric parameters in QSAR equations often indicates their importance for the activity of the compounds. researchgate.net
High-Throughput Synthesis and Screening Strategies for SAR Elucidation
The systematic exploration of the chemical space around the this compound scaffold necessitates the efficient production and evaluation of a multitude of structural analogs. High-throughput synthesis (HTS) and high-throughput screening (HTS) are synergistic technologies that have revolutionized this process, allowing for the parallel synthesis and rapid biological assessment of extensive compound libraries.
High-Throughput Synthesis (HTS) Approaches:
The synthesis of analog libraries based on the this compound core often employs combinatorial chemistry principles. These methods allow for the systematic modification of different parts of the molecule. For instance, variations can be introduced at the morpholine ring, the pyridine core, or by replacement of the chloro and nitro substituents.
A common strategy involves the use of a common intermediate which can then be reacted with a diverse set of building blocks. For the this compound scaffold, a key intermediate could be 2,3-dichloro-5-nitropyridine (B1272384). This intermediate can be reacted with a library of substituted morpholines to generate a primary set of analogs. Subsequent reactions could then target the remaining chloro or nitro groups for further diversification.
The following table illustrates a hypothetical library design based on this approach, showcasing the diversity that can be achieved through high-throughput synthesis.
| Scaffold | R1 (Morpholine Substituent) | R2 (Pyridine C3 Substituent) | R3 (Pyridine C5 Substituent) |
| 4-(pyridin-2-yl)morpholine | H | Cl | NO2 |
| 2-methyl | Cl | NO2 | |
| 3,5-dimethyl | Cl | NO2 | |
| H | OCH3 | NO2 | |
| H | NH2 | NO2 | |
| H | Cl | NH2 | |
| H | Cl | SO2CH3 |
This table represents a simplified example of how a library of compounds can be designed for high-throughput synthesis to explore the SAR of the this compound scaffold.
High-Throughput Screening (HTS) Strategies:
Once a library of analogs has been synthesized, high-throughput screening is employed to rapidly assess their biological activity. The choice of assay is dependent on the therapeutic target of interest. These assays are typically miniaturized and automated to allow for the testing of thousands of compounds in a short period.
For example, if the compounds are being investigated as kinase inhibitors, a common high-throughput assay would be a biochemical assay that measures the inhibition of the target kinase's enzymatic activity. This is often done using fluorescence or luminescence-based readouts.
The data generated from HTS is then analyzed to identify "hits"—compounds that exhibit significant activity. This data is crucial for building the SAR model. By comparing the activity of different analogs, researchers can deduce which structural features are important for biological activity.
The following table provides a hypothetical example of HTS data for a small set of analogs, illustrating how SAR can be inferred.
| Compound ID | R1 (Morpholine Substituent) | R2 (Pyridine C3 Substituent) | R3 (Pyridine C5 Substituent) | Biological Activity (IC50, µM) |
| 1 | H | Cl | NO2 | 5.2 |
| 2 | 2-methyl | Cl | NO2 | 10.8 |
| 3 | H | OCH3 | NO2 | 1.5 |
| 4 | H | Cl | NH2 | 0.8 |
From this hypothetical data, one might infer that:
Substitution on the morpholine ring (Compound 2) is detrimental to activity.
Replacing the chloro group at C3 with a methoxy (B1213986) group (Compound 3) enhances activity.
Replacing the nitro group at C5 with an amino group (Compound 4) significantly improves activity.
These initial SAR insights, gleaned from high-throughput synthesis and screening, guide the next steps in the drug discovery process, including the design of more focused libraries for further optimization and lead compound selection.
Mechanistic Insights into in Vitro Biological Interactions and Target Modulation
Evaluation of In Vitro Biological Activities of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine and its Derivatives
In vitro studies have demonstrated that nitropyridine derivatives possess a broad spectrum of biological activities, ranging from antibacterial to enzyme inhibition. The presence of the nitro group, combined with the pyridine (B92270) and morpholine (B109124) moieties, appears to be critical for these interactions, influencing the compounds' electronic properties and ability to bind to various biological macromolecules. nih.govencyclopedia.pub
Nitropyridine derivatives have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The general mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within the bacterial cell. encyclopedia.pub This process can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can subsequently cause cellular damage by covalently binding to essential macromolecules like DNA, leading to cell death. encyclopedia.pub
Studies on related pyridine derivatives have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govresearchgate.net Some nitropyridine-containing complexes exhibit antimicrobial activity comparable to standard drugs like ciprofloxacin. nih.gov The presence of the nitro group is often associated with enhanced antimicrobial effects compared to similar compounds lacking this functional group. nih.gov
Furthermore, certain antimicrobial agents can induce significant morphological changes in bacteria. For instance, some alkyl pyridinol compounds, which share the pyridine core, have been shown to cause disruption and deformation of the staphylococcal membrane, indicating a membrane-associated mechanism of action. mdpi.com Exposure to nitric oxide (NO), a molecule whose chemistry is related to nitro compounds, can cause extensive membrane damage in Gram-negative bacteria, leading to warping of the cellular shape and disruption of the cell wall. nih.gov While specific studies on the morphological effects of this compound are not detailed, the known effects of related compounds suggest that membrane disruption and DNA damage are plausible mechanisms of its antibacterial action. The inhibition of biofilm formation is another critical aspect of antibacterial activity, and various heterocyclic compounds are being explored for their ability to interfere with this process. nih.gov
The structural features of this compound and its analogs make them candidates for interacting with the active or allosteric sites of various enzymes.
Glycogen Synthase Kinase-3 (GSK3): Pyridine derivatives have been identified as potent and selective inhibitors of GSK3, a key enzyme in cellular signaling and energy regulation. nih.govbroadinstitute.org Certain novel series of nitropyridine derivatives have demonstrated GSK3 inhibition in the low nanomolar range. nih.gov The interaction is often stabilized by interactions with the hinge region of the kinase. nih.govbroadinstitute.org The inhibition of GSK3 is a significant therapeutic target for conditions like non-insulin-dependent diabetes mellitus and mood-related disorders. nih.govbroadinstitute.orgnih.gov
E. coli Gyrase ATPase: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. researchgate.netresearchgate.net Its ATPase activity is crucial for its function in controlling DNA topology. researchgate.net While direct inhibition data for this compound is limited, various novel classes of inhibitors, distinct from fluoroquinolones, have been shown to inhibit the DNA-dependent ATP hydrolysis by E. coli gyrase, often through allosteric mechanisms. researchgate.netnih.gov These inhibitors can act competitively with ATP, and their effectiveness underscores the potential for pyridine-based structures to target this essential enzyme. nih.gov
Mutant Isocitrate Dehydrogenase 1 (IDH1): Mutations in IDH1 are drivers in several cancers, including acute myeloid leukemia (AML) and glioma. ed.ac.uknih.govnih.gov These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). nih.gov Small molecule inhibitors have been developed to target mutant IDH1, often binding to an allosteric site to lock the enzyme in an inactive conformation. ed.ac.uknih.gov This leads to a decrease in 2-HG levels and can induce differentiation in cancer cells. ed.ac.uk Pyridine-containing compounds are among the scaffolds used in the development of potent IDH1 inhibitors. researchgate.net
Urease and α-Chymotrypsin: Urea (B33335) and its derivatives, some containing nitroaryl groups, have shown strong inhibitory activity against urease and α-chymotrypsin. researchgate.net Urease is a key enzyme for bacteria like Helicobacter pylori, and its inhibition is a therapeutic strategy for gastroduodenal problems. researchgate.netscienceopen.comdergipark.org.tr Certain nitrophenyl urea derivatives have exhibited potent urease inhibition with IC50 values in the low micromolar range. researchgate.net Similarly, significant inhibition of α-chymotrypsin, a digestive enzyme, has been observed with related compounds. researchgate.netnih.gov The inhibitory mechanism often involves interaction with metal ions in the enzyme's active site. dergipark.org.tr
Janus Kinase 2 (JAK2): JAK2 is a critical enzyme in signaling pathways that control cell proliferation and differentiation, and its inhibition is a strategy for treating myeloproliferative neoplasms and other cancers. nih.govfrontiersin.orgpatientpower.info Numerous small molecule inhibitors, many of which are heterocyclic compounds, target the ATP-binding site of JAK2. nih.gov These inhibitors typically form hydrogen bonds with residues in the hinge region of the enzyme. nih.gov
| Enzyme Target | Potential Effect of Pyridine/Nitropyridine Derivatives | Mechanism of Action | Therapeutic Relevance |
|---|---|---|---|
| Glycogen Synthase Kinase-3 (GSK3) | Potent and selective inhibition. nih.gov | Interaction with the kinase hinge region. nih.gov | Diabetes, Mood Disorders. nih.govbroadinstitute.org |
| E. coli Gyrase ATPase | Inhibition of ATP hydrolysis. researchgate.netnih.gov | Competitive or allosteric inhibition of the ATPase site. nih.govnih.gov | Bacterial Infections. researchgate.net |
| Mutant IDH1 | Allosteric inhibition, reduction of 2-HG. ed.ac.uknih.gov | Binding to an allosteric site, inducing an inactive conformation. ed.ac.uk | Cancer (AML, Glioma). nih.gov |
| Urease | Strong inhibition. researchgate.net | Interaction with active site metal ions (e.g., nickel). dergipark.org.tr | H. pylori infection, Ulcers. scienceopen.com |
| α-Chymotrypsin | Efficient inhibition. researchgate.net | Binding to the active site. nih.gov | Inflammatory conditions. |
| Janus Kinase 2 (JAK2) | Inhibition of kinase activity. frontiersin.org | Binding to the ATP-binding site. nih.gov | Myeloproliferative Neoplasms, Cancer. patientpower.info |
Beyond specific enzyme targets, nitropyridine derivatives have been investigated for a range of other biological activities.
DNA Cleaving: The interaction of nitropyridine derivatives with DNA is a significant area of study. Some nitropyridine-containing complexes have demonstrated a high capability for covalent DNA binding. nih.gov The in vitro DNA cleaving activity of a cocrystal of 2-amino-5-nitropyridine (B18323) was found to be higher than its parent compound, suggesting the nitro group's role in this activity. nih.gov This ability to damage DNA is a plausible mechanism for the observed antibacterial and potential antitumor effects of these compounds. nih.govencyclopedia.pub
Antimalarial, Insecticidal, and Herbicidal Activity: Pyridine and nitropyridine derivatives are recognized as important precursors and structural motifs in the synthesis of a wide array of bioactive molecules, including those with antimalarial, insecticidal, and herbicidal properties. nih.govresearchgate.netnih.gov The versatility of the nitropyridine scaffold allows for the development of compounds that can interfere with various biological pathways in parasites, insects, and plants. nih.govnih.gov
Prediction of Molecular Modes of Action through Advanced Computational Techniques
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting how this compound and its derivatives interact with biological targets at the atomic level. nih.govresearchgate.net These techniques provide insights that are complementary to experimental data, helping to rationalize observed activities and guide the design of more potent and selective molecules.
Molecular docking studies are frequently employed to predict the binding poses and affinities of small molecules within the active or allosteric sites of proteins. researchgate.netsemanticscholar.org For pyridine and morpholine derivatives, these studies can identify key interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex. nih.govresearchgate.netmdpi.com
For example, in the context of kinase inhibition, docking can reveal how a pyridine-based inhibitor orients itself within the ATP-binding pocket to form crucial hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors. nih.gov Similarly, when studying enzyme inhibitors like those for urease, docking can elucidate how the compound coordinates with the nickel ions in the active site. scienceopen.com The binding affinity, often expressed as a binding energy score, provides a theoretical estimate of the strength of the interaction. nih.govscienceopen.com These computational models provide a structural basis for understanding the structure-activity relationships observed in experimental assays.
A significant challenge in antimicrobial drug development is the emergence of resistance. nih.gov Computational techniques can play a role in understanding and potentially overcoming these resistance mechanisms. By modeling the structure of a resistant enzyme, for example, researchers can perform docking studies to see if a novel inhibitor is still able to bind effectively.
If resistance is caused by a mutation in the target protein, molecular dynamics simulations can be used to compare the conformational dynamics of the wild-type and mutant proteins. This can reveal how the mutation alters the protein's structure and function, and how it might affect inhibitor binding. This knowledge can then be used to design new derivatives that are less susceptible to the resistance mechanism, for instance, by targeting more conserved regions of the protein or by adopting a different binding mode that is not affected by the mutation. While specific computational studies on overcoming resistance with this compound are not detailed, the general applicability of these methods is well-established in drug discovery.
Future Directions and Emerging Research Avenues for 4 3 Chloro 5 Nitropyridin 2 Yl Morpholine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine and its derivatives is geared towards methodologies that are not only efficient but also environmentally sustainable. Traditional synthetic routes for substituted pyridines often rely on harsh conditions and hazardous reagents. rasayanjournal.co.in Modern approaches aim to mitigate these issues through greener and more advanced techniques.
Key areas of development include:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved scalability, and the ability to perform multi-step reactions in a continuous sequence. uc.ptmdpi.com Implementing a flow synthesis for the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloro-5-nitropyridine (B1272384) and morpholine (B109124) could lead to higher yields, reduced reaction times, and lower production costs. vcu.edu
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. mdpi.com Reductive aminases, for instance, have shown promise in the synthesis of chiral secondary and tertiary amines, including the formation of morpholine derivatives. researchgate.net Future research could explore engineered enzymes to catalyze the formation of the C-N bond between the pyridine (B92270) ring and morpholine, offering high selectivity under mild, aqueous conditions.
Green Solvents and Reaction Conditions: Moving away from volatile organic compounds is a critical goal. Research into using alternative solvents like polyethylene (B3416737) glycol (PEG-400), which is non-toxic, biodegradable, and efficient for SNAr reactions on nitrogen heterocycles, presents a sustainable pathway. nih.gov Additionally, techniques such as microwave-assisted and ultrasonic synthesis can dramatically reduce reaction times and energy consumption. rasayanjournal.co.innih.gov
| Methodology | Principle | Potential Advantages for Synthesizing this compound |
|---|---|---|
| Flow Chemistry | Reactants are continuously pumped through a reactor. | Improved safety and control over exothermic nitration and SNAr steps; easy scalability; potential for in-line purification. mdpi.comvcu.edu |
| Biocatalysis | Use of enzymes to catalyze specific reactions. | High stereo- and regioselectivity; mild reaction conditions (aqueous media, room temperature); reduced waste and byproducts. mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Significant reduction in reaction times; improved yields; cleaner reaction profiles. rasayanjournal.co.innih.gov |
| Green Solvents (e.g., PEG-400) | Replacing hazardous organic solvents with environmentally benign alternatives. | Increased safety; reduced environmental impact; potential for solvent recycling; high efficiency for SNAr. nih.gov |
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry offers powerful tools to accelerate the development and understanding of this compound and its analogs. By simulating molecular properties and reaction pathways, researchers can prioritize synthetic targets and gain deep mechanistic insights without costly and time-consuming laboratory experiments.
Future computational efforts will likely focus on:
Density Functional Theory (DFT) Studies: DFT is a versatile method for investigating electronic structure and reactivity. It can be used to model the SNAr reaction mechanism for the synthesis of the title compound, clarifying the transition states and activation energies involved. researchgate.netnih.gov Such studies can predict how different substituents on either the pyridine or morpholine ring will affect reaction rates and regioselectivity, guiding the design of more efficient syntheses. ias.ac.innih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior of the molecule and its interactions with its environment, such as solvents or biological macromolecules. nih.gov For derivatives of this compound designed as drug candidates, MD simulations can reveal how the molecule binds to its target protein, providing crucial information for optimizing affinity and selectivity. acs.orgnih.gov
Predictive Modeling for Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of analogs with their biological activity. This allows for the predictive design of new compounds with enhanced potency. Furthermore, computational tools can predict physicochemical properties like solubility, lipophilicity, and metabolic stability, aiding in the design of molecules with better drug-like characteristics.
| Computational Method | Application for this compound | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of synthetic reaction mechanisms; prediction of reactivity and spectral properties. | Reaction energy barriers; transition state geometries; optimal reaction conditions; nucleophilicity prediction. nih.govias.ac.in |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility; simulation of binding to biological targets. | Binding modes and affinities; stability of protein-ligand complexes; solvent effects. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel analogs based on their chemical structure. | Identification of key structural features for activity; guidance for lead optimization. |
Expansion of Structure-Activity Relationship (SAR) Studies Towards Novel Biological Targets
The morpholine ring is a well-established pharmacophore found in numerous approved drugs, while the nitropyridine scaffold is also known to exhibit a range of biological activities. e3s-conferences.orge3s-conferences.orgresearchgate.net The combination of these two moieties in this compound makes it an attractive starting point for discovering new therapeutic agents. Future research will involve systematically modifying the core structure to explore its potential against new biological targets.
Promising avenues for SAR expansion include:
Exploring New Kinase Targets: While morpholine derivatives are known to inhibit kinases like PI3K and mTOR, there are hundreds of other kinases implicated in diseases like cancer and inflammation. researchgate.net Screening a library of this compound analogs against a broad panel of kinases could identify novel and selective inhibitors.
Antimicrobial and Antiparasitic Agents: Nitrogen-containing heterocycles are a rich source of antimicrobial drugs. The unique electronic properties conferred by the chloro and nitro groups on the pyridine ring could be exploited to develop agents targeting resistant bacterial or fungal strains, or parasites. nih.govekb.eg
Microtubule-Targeting Agents: Recent studies have identified 3-nitropyridine (B142982) analogs as a new class of microtubule-targeting agents that inhibit tubulin polymerization, a validated anticancer strategy. nih.gov The this compound scaffold could be elaborated to optimize this activity, potentially leading to anticancer agents with novel mechanisms of action or improved toxicity profiles.
| Potential Target Class | Rationale | Key Structural Modifications for SAR |
|---|---|---|
| Novel Protein Kinases (e.g., VEGFR-2, HER-2) | The morpholine moiety is a known kinase binder; the pyridine scaffold allows for diverse substitutions to achieve selectivity. researchgate.netmdpi.com | Substitution at the C-3 chloro position; replacement of the nitro group; modification of the morpholine ring. |
| Microtubules | 3-Nitropyridine derivatives have shown potent tubulin polymerization inhibition. nih.gov | Varying the substituents on the pyridine ring to optimize interaction with the colchicine-binding site. |
| Bacterial/Fungal Enzymes | Nitropyridine and morpholine structures are present in existing antimicrobial agents. nih.gov | Introduction of different functional groups to enhance cell wall penetration and target binding. |
| Serotonin/Noradrenaline Reuptake Transporters | Certain phenoxymethyl-morpholine derivatives are known inhibitors of monoamine reuptake. nih.gov | Stereochemical control and aryl ring substitution to modulate selectivity for different transporters. |
Integration of the this compound Moiety into Hybrid Chemical Architectures for Enhanced Functionality
The concept of creating hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a promising strategy for developing multi-target drugs or agents with enhanced properties. The this compound moiety serves as an excellent building block for such architectures due to its synthetic tractability and inherent biological relevance.
Future directions in this area include:
Dual-Target Inhibitors: By covalently linking the this compound scaffold to another pharmacophore, it may be possible to create molecules that simultaneously modulate two different biological targets. For example, linking it to a known histone deacetylase (HDAC) inhibitor could produce a dual-action anticancer agent.
Click Chemistry Conjugation: The chloro and nitro groups on the pyridine ring provide handles for further chemical modification. For instance, the nitro group can be reduced to an amine, which can then be converted to an azide. This allows for the use of "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to efficiently and selectively link the molecule to other chemical entities like peptides, polymers, or fluorescent dyes under mild conditions. csmres.co.uknih.govresearchgate.net
Development of Functional Materials: Beyond pharmaceuticals, the scaffold could be incorporated into polymers to create new materials. For example, integrating this polar, heterocyclic unit into polyimides has been explored to create materials with specific gas separation properties, leveraging molecular design and simulation for development. researchgate.netresearchgate.net
| Integration Strategy | Principle | Potential Application/Enhanced Functionality |
|---|---|---|
| Pharmacophore Hybridization | Covalently linking the title compound to another known active molecule via a suitable linker. | Creation of dual-target drugs (e.g., dual kinase/HDAC inhibitors) for synergistic effects in cancer therapy. |
| Click Chemistry | Using highly efficient and specific reactions (e.g., azide-alkyne cycloaddition) to conjugate the molecule. csmres.co.uk | Development of targeted drug delivery systems, diagnostic probes, or bioconjugates for research applications. nih.govnih.gov |
| Polymer Functionalization | Incorporating the moiety as a repeating unit or a pendant group in a polymer backbone. | Design of advanced materials with tailored properties, such as gas separation membranes or specialty polymers. researchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
